3H-Pyrano(3,2-f)quinolin-3-one
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Overview
Description
3H-Pyrano(3,2-f)quinolin-3-one is a heterocyclic compound that features a fused pyranoquinoline structure. This compound is known for its diverse biological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties . It is a structural motif found in various natural products and has been the subject of extensive research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrano(3,2-f)quinolin-3-one typically involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile under neutral and non-polar conditions . Another method involves acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols . These reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrano(3,2-f)quinolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using appropriate reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
3H-Pyrano(3,2-f)quinolin-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Pyrano(3,2-f)quinolin-3-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production . These interactions contribute to its anticancer, antibacterial, and anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Pyrano(3,2-c)quinolones: These compounds share a similar pyranoquinoline structure and exhibit comparable biological activities.
Furo(3,2-c)quinolones: These derivatives are also structurally related and have been shown to possess antimicrobial, insecticidal, antiarrhythmic, antimalarial, antiplatelet aggregation, and sedative properties.
Uniqueness: 3H-Pyrano(3,2-f)quinolin-3-one is unique due to its specific structural configuration and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.
Properties
CAS No. |
4959-99-3 |
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Molecular Formula |
C12H7NO2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
pyrano[3,2-f]quinolin-3-one |
InChI |
InChI=1S/C12H7NO2/c14-12-6-3-9-8-2-1-7-13-10(8)4-5-11(9)15-12/h1-7H |
InChI Key |
ROVZMKXAGDXPJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC(=O)O3)N=C1 |
Origin of Product |
United States |
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